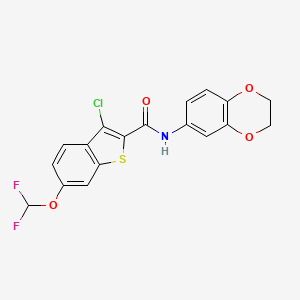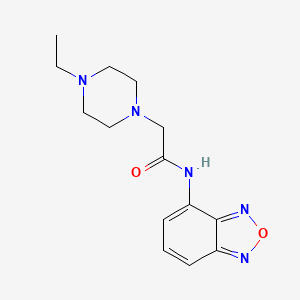![molecular formula C21H20N4S2 B10966600 3-methyl-4-(4-methylphenyl)-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B10966600.png)
3-methyl-4-(4-methylphenyl)-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[5-METHYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a triazole and thiazole ring system
Preparation Methods
The synthesis of 4-({[5-METHYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and thiazole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, bases, and solvents. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom in the thiazole ring. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-({[5-METHYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[5-METHYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar compounds to 4-({[5-METHYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE include other triazole and thiazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Examples of similar compounds include:
Properties
Molecular Formula |
C21H20N4S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(2-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C21H20N4S2/c1-14-8-10-18(11-9-14)25-16(3)23-24-21(25)27-13-17-12-26-20(22-17)19-7-5-4-6-15(19)2/h4-12H,13H2,1-3H3 |
InChI Key |
IOLLEGSCJFJMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CSC(=N3)C4=CC=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B10966530.png)
![N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B10966531.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10966533.png)
methanone](/img/structure/B10966536.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966537.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B10966541.png)

![4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide](/img/structure/B10966549.png)

![propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10966560.png)
![(2E)-1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B10966579.png)
![N-(4-methoxybenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10966586.png)
